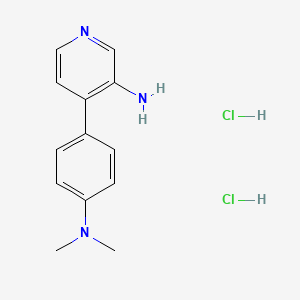

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAHFBSGQORRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride typically involves the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of a catalyst such as copper powder or anhydrous aluminum chloride . The reaction conditions include refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure higher yields and purity. The use of continuous flow reactors and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions, often involving a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a catalyst in various organic transformations, including esterifications and acylations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. In biological systems, it may disrupt membrane integrity or inhibit specific enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs

(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Chemical Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- CAS : 1193388-05-4

- Key Differences: Replaces the dimethylamino group with a pyrrolidine ring, altering the amine from tertiary (dimethyl) to cyclic secondary. Lower molecular weight (236.14 vs. ~278.2 for the target compound) suggests differences in solubility and bioavailability.

(b) 4-Ethyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine Dihydrochloride

- Chemical Formula : C₁₈H₂₆Cl₂N₄O

- Molecular Weight : 385.33 g/mol

- CAS : 40064-54-8

- Key Differences :

- Incorporates a pyridazine core instead of pyridine, with additional morpholine and ethyl groups.

- Morpholine enhances hydrophilicity, while the ethyl and phenyl groups increase lipophilicity.

- Higher molecular weight (385.33 vs. ~278.2) may reduce membrane permeability.

(c) Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate

- Chemical Formula : Includes azo (-N=N-) and sulfonate (-SO₃⁻Na⁺) groups .

- Key Differences: Azo linkage and sulfonate salt render it a dye/indicator, diverging from the target compound’s likely pharmacological role. Dimethylamino group is retained but conjugated to an aromatic system, altering electronic properties.

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylaminophenyl group, which contributes to its biological activity. The dihydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular functions.

Antibacterial and Antifungal Activity

Research indicates that derivatives of dimethylaminophenyl compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 4-(4-Dimethylaminophenyl)pyridin-3-amine | Antibacterial | 5.2 |

| Similar Pyridine Derivative | Antifungal | 7.8 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In vitro assays revealed that the compound exhibits considerable antioxidant activity, comparable to established antioxidants like Trolox .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study explored the effects of the compound on colorectal cancer cells, demonstrating its potential to inhibit cell proliferation through CDK inhibition pathways. The results indicated a dose-dependent response with IC50 values significantly lower than those of control treatments .

- Antimicrobial Efficacy : In another investigation, the compound was tested against several bacterial strains, showing effective inhibition at concentrations as low as 5 µM. This suggests potential applications in developing new antimicrobial agents .

- Comparative Analysis : When compared to other pyridine derivatives, this compound exhibited superior activity in both antibacterial and anticancer assays. This highlights its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of structurally similar dihydrochloride salts (e.g., trifluoromethylpyridinyl derivatives) involves multi-step processes with methylation, nucleophilic substitution, and salt formation steps . Optimize reaction conditions (temperature, solvent polarity, stoichiometry) using design-of-experiments (DoE) principles to minimize side products. For example, trifluoromethylation agents require catalysts like palladium or copper for efficient coupling . Monitor purity via HPLC or LC-MS and adjust purification methods (e.g., recrystallization in ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the dimethylamino group’s integration and aromatic proton environments. FT-IR can identify amine hydrochloride salt formation (N–H stretches at 2500–3000 cm⁻¹) . For quantification, reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended, as validated for pyridine-based dihydrochlorides . Mass spectrometry (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ or [M+2H-Cl]⁺ ions) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (4°C, 25°C, 40°C) over 1–4 weeks. Analyze degradation products via TLC or UPLC-MS. For hygroscopic dihydrochlorides, store in airtight containers with desiccants (silica gel) under inert gas . Stability in aqueous buffers (pH 4–9) should be tested for biological assays, with adjustments made using citrate or phosphate buffers .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in IC₅₀ values or receptor binding may arise from batch variability or assay conditions. Validate purity (>95% by HPLC) and salt form consistency (e.g., dihydrochloride vs. free base) . Replicate studies using standardized protocols (e.g., ATP-based viability assays for cytotoxicity). Cross-reference with computational predictions (e.g., molecular docking against reported targets like kinase enzymes) to identify plausible mechanisms .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Methodology : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability . Molecular dynamics simulations can assess binding stability to targets (e.g., GPCRs or ion channels). For example, modifying the dimethylamino group’s substituents may enhance interactions with hydrophobic pockets, as seen in fluorinated pyridine analogs . Validate predictions with synthetic analogs and in vitro binding assays.

Q. What experimental frameworks are recommended for studying this compound’s interactions with heterogeneous biological systems (e.g., cell membranes, proteins)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to purified proteins . For membrane interactions, employ fluorescence anisotropy with labeled lipid bilayers. In cellular models, combine siRNA knockdowns of putative targets with functional assays (e.g., calcium flux or cAMP measurement) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.